molecular formula C30H28N2O2 B1606176 3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one CAS No. 22091-92-5

3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one

Cat. No.: B1606176
CAS No.: 22091-92-5
M. Wt: 448.6 g/mol
InChI Key: CONFUNYOPVYVDC-UHFFFAOYSA-N
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Description

. It is characterized by its complex structure, which includes indole and benzofuran moieties. This compound is primarily used as a dye and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one typically involves the condensation of 1-ethyl-2-methylindole with phthalic anhydride under acidic conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the benzofuran ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often involving the use of reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinonoid derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the indole rings.

Scientific Research Applications

3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound’s indole moieties can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one is unique due to its specific combination of indole and benzofuran moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research and industry make it a valuable compound.

Properties

CAS No.

22091-92-5

Molecular Formula

C30H28N2O2

Molecular Weight

448.6 g/mol

IUPAC Name

3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one

InChI

InChI=1S/C30H28N2O2/c1-5-31-19(3)27(22-14-8-11-17-25(22)31)30(24-16-10-7-13-21(24)29(33)34-30)28-20(4)32(6-2)26-18-12-9-15-23(26)28/h7-18H,5-6H2,1-4H3

InChI Key

CONFUNYOPVYVDC-UHFFFAOYSA-N

SMILES

CCN1C(=C(C2=CC=CC=C21)C3(C4=CC=CC=C4C(=O)O3)C5=C(N(C6=CC=CC=C65)CC)C)C

Canonical SMILES

CCN1C(=C(C2=CC=CC=C21)C3(C4=CC=CC=C4C(=O)O3)C5=C(N(C6=CC=CC=C65)CC)C)C

22091-92-5

Origin of Product

United States

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